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molecular formula C13H12N2O3 B8743306 5-Allyloxy-3-formyl-indole-1-carboxylic acid amide

5-Allyloxy-3-formyl-indole-1-carboxylic acid amide

Cat. No. B8743306
M. Wt: 244.25 g/mol
InChI Key: KZTHCUBTCZBFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

5-Allyloxy-3-formyl-indole-1-carboxylic acid amide (530 mg, 2.17 mmol) was dissolved in a mixture of THF (38 mL) and t-butanol (12 mL). 2-methyl-2-butene 2 M solution in THF (40 mL, 80 mmol) was added, followed by a water (9.5 mL) solution of NaClO2 (80%, 2.45 g, 21.7 mmol) and NaH2PO4 (2.08 g, 17.4 mmol). The resulting solution was stirred at RT for 1 h, until consumption of the starting material. HCl 1N (3 mL) was added, and the organic solvents were concentrated. The remaining aqueous layer was filtered and the resulting precipitate was washed with water and Et2O to give the desired compound. TLC, Rf (c-hexane/EtOAc 1:2)=0.08; LC/MS: 261.1 [M+H]+, 259.0 [M−H]−, 216.1 [M−CONH2]−, 519.1 [2M−H]−; tR (HPLC conditions a): 2.8 min.
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.45 g
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4
Quantity
2.08 g
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Five
Name
Quantity
9.5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([C:14]([NH2:16])=[O:15])[CH:9]=[C:8]2[CH:17]=[O:18])[CH:2]=[CH2:3].CC(=CC)C.[O-:24]Cl=O.[Na+].Cl>C1COCC1.C(O)(C)(C)C.O>[CH2:1]([O:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([C:14](=[O:15])[NH2:16])[CH:9]=[C:8]2[C:17]([OH:24])=[O:18])[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
C(C=C)OC=1C=C2C(=CN(C2=CC1)C(=O)N)C=O
Name
Quantity
38 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.45 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Step Four
Name
NaH2PO4
Quantity
2.08 g
Type
reactant
Smiles
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
9.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at RT for 1 h, until consumption of the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the organic solvents were concentrated
FILTRATION
Type
FILTRATION
Details
The remaining aqueous layer was filtered
WASH
Type
WASH
Details
the resulting precipitate was washed with water and Et2O

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OC=1C=C2C(=CN(C2=CC1)C(N)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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